molecular formula C10H15BrN2O3 B1652816 5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide CAS No. 1609403-21-5

5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide

Cat. No.: B1652816
CAS No.: 1609403-21-5
M. Wt: 291.14
InChI Key: ISEFANRYTNCPKT-UHFFFAOYSA-N
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Description

5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide is a chemical compound with the molecular formula C10H14N2O3·HBr It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide typically involves the reaction of 5-methylisoxazole-3-carboxylic acid with pyrrolidine in the presence of a suitable coupling agent. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted isoxazole derivatives.

Scientific Research Applications

5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Methylisoxazole-3-carboxylic acid: A precursor in the synthesis of the target compound.

    4-(Pyrrolidin-1-ylmethyl)isoxazole: A related compound with similar structural features.

    Isoxazole derivatives: A broad class of compounds with diverse biological activities.

Uniqueness

5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

5-methyl-4-(pyrrolidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3.BrH/c1-7-8(6-12-4-2-3-5-12)9(10(13)14)11-15-7;/h2-6H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEFANRYTNCPKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)O)CN2CCCC2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609403-21-5
Record name 3-Isoxazolecarboxylic acid, 5-methyl-4-(1-pyrrolidinylmethyl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609403-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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